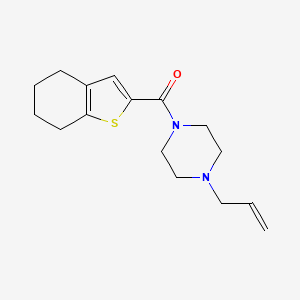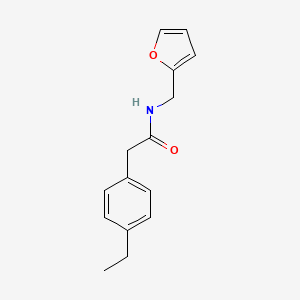
2-imino-3-methyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-imino-3-methyl-5-(3-pyridinylmethylene)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. It is commonly referred to as PMX205 or PMX 205. PMX205 has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of PMX205 is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This leads to the disruption of DNA replication and ultimately cell death.
Biochemical and Physiological Effects:
PMX205 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, fungi, and viruses, and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of PMX205 is its broad-spectrum activity against various microorganisms. It has also been shown to have a low toxicity profile in animal models. However, one of the limitations of PMX205 is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for PMX205 research. One area of interest is its use as an antimicrobial agent. Further studies could investigate its efficacy against a wider range of microorganisms and explore its potential use in combination with other antimicrobial agents. Another area of interest is its potential use in the treatment of cancer. Studies could investigate its efficacy against different types of cancer cells and explore its mechanism of action in more detail. Finally, studies could investigate ways to improve the solubility of PMX205, which would increase its potential as a therapeutic agent.
Synthesis Methods
PMX205 can be synthesized by the reaction of 3-pyridylacetic acid with thiosemicarbazide in the presence of a reducing agent such as sodium borohydride. The resulting thiazolidinone intermediate is then treated with formaldehyde and acetic acid to yield PMX205.
Scientific Research Applications
PMX205 has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, and antiviral properties. In addition, it has been investigated for its potential use in the treatment of cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
(5Z)-2-imino-3-methyl-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-13-9(14)8(15-10(13)11)5-7-3-2-4-12-6-7/h2-6,11H,1H3/b8-5-,11-10? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLBVNQEDRSMMZ-VKSFIRGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CN=CC=C2)SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CN=CC=C2)/SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B5316402.png)
![methyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5316406.png)
![N-(5-{[(2-hydroxycyclohexyl)(methyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5316411.png)
![3-amino-N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5316412.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5316422.png)
![2-chloro-5-[5-(2-{6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5316442.png)
![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5316447.png)

![2-[2,5-dimethyl-3-(2-nitrovinyl)-1H-pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5316456.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-2-methylbenzamide](/img/structure/B5316464.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5316469.png)
![5-({2,5-dimethyl-1-[4-(4-morpholinyl)-3-nitrophenyl]-1H-pyrrol-3-yl}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5316476.png)

![(3aR*,7aS*)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316486.png)